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Compound of Interest

Compound Name: DA ZP1

Cat. No.: B15552365 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to using the fluorescent probe DA-ZP1

(diacetylated Zinpyr1) for the detection and measurement of intracellular mobile zinc (Zn²⁺).

The protocols outlined below are intended for researchers in cell biology, neuroscience, and

drug development who require a reliable method for assessing changes in intracellular zinc

levels.

Introduction to DA-ZP1
DA-ZP1 is a reaction-based, fluorogenic sensor designed for the specific detection of

intracellular Zn²⁺. In its diacetylated form, DA-ZP1 is essentially non-fluorescent.[1][2][3][4] The

presence of Zn²⁺ catalyzes the hydrolysis of the acetyl groups, leading to a significant increase

in fluorescence emission.[1][4][5] This reaction-based mechanism offers several advantages

over traditional fluorescent probes, including a large fluorescence turn-on response and

reduced background signal.[2][3] Notably, DA-ZP1 is insensitive to intracellular esterases over

extended periods and its fluorescence is not induced by changes in pH, which can be a

confounding factor with other zinc sensors.[1][2][3][4]

Key Features of DA-ZP1:
High Selectivity for Zn²⁺: The probe's activation is specifically mediated by Zn²⁺.[1][5]
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Low Background Fluorescence: The diacetylated form is non-fluorescent, resulting in a high

signal-to-noise ratio upon zinc binding.[2][3]

Large Fluorescence Turn-On: Exhibits a dramatic increase in fluorescence intensity in the

presence of zinc, with reports of over 140-fold to 291-fold enhancement.[1][2][3]

Cell Permeability: DA-ZP1 can effectively cross cell membranes, allowing for the imaging of

live cells.[2][3]

Insensitivity to Esterases and pH: The probe's activation is independent of intracellular

esterase activity and is not triggered by acidic conditions.[1][2][3][4]

Quantitative Data Summary
The following table summarizes the key quantitative properties of DA-ZP1 based on published

literature.

Property Value Reference(s)

Dissociation Constant (Kd) for

Zn²⁺
0.6 nM [5][6][7]

Excitation Maximum (λex) ~490-495 nm [2][3][6]

Emission Maximum (λem) ~522-529 nm [1][2][3][6]

Quantum Yield (Φ) (in

presence of Zn²⁺)
0.75 ± 0.03 to 0.77 [1][2][3]

Fluorescence Turn-On (Fold

Increase)
>140 to ~291-fold [1][2][3]

Cell Loading Concentration 1-5 µM [1][2][3][8]

Cell Loading Time 30 minutes [1][2][3]

Experimental Protocols
This section provides a detailed methodology for measuring intracellular zinc using DA-ZP1 in

cultured cells.
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Materials:
DA-ZP1 probe

Dimethyl sulfoxide (DMSO), anhydrous

Cell culture medium (e.g., DMEM, serum-free)

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., PIPES buffer)

Cells of interest cultured on an appropriate imaging vessel (e.g., glass-bottom dishes,

chamber slides)

Zinc chloride (ZnCl₂) solution (for positive control)

N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN) (a membrane-permeant zinc

chelator, for negative control)

Sodium pyrithione (ZnPT) (a zinc ionophore, to facilitate intracellular zinc increase)

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Protocol for Live Cell Imaging of Intracellular Zinc:
Reagent Preparation:

Prepare a stock solution of DA-ZP1 (e.g., 1-2 mM) in anhydrous DMSO. Store protected

from light at -20°C.

Prepare stock solutions of ZnCl₂, TPEN, and ZnPT in water or DMSO as appropriate.

Cell Preparation:

Plate cells on a suitable imaging vessel and culture until they reach the desired

confluency.

On the day of the experiment, remove the culture medium and wash the cells once with

warm serum-free medium or a suitable imaging buffer.
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DA-ZP1 Loading:

Dilute the DA-ZP1 stock solution in serum-free medium or imaging buffer to a final working

concentration of 1-5 µM.[2][3][8]

Incubate the cells with the DA-ZP1 loading solution for 30 minutes at 37°C and 5% CO₂.[1]

[2][3]

Washing:

After incubation, remove the loading solution and wash the cells twice with warm serum-

free medium or imaging buffer to remove any excess probe.

Imaging:

Acquire baseline fluorescence images of the cells using a fluorescence microscope

equipped with a filter set appropriate for DA-ZP1 (Excitation: ~490 nm, Emission: ~525

nm).[2][3][6] This initial imaging will show the basal level of mobile zinc.[1][2][3]

Experimental Treatments (Optional):

Positive Control (Increasing Intracellular Zinc): To confirm the probe's responsiveness,

treat the cells with a solution containing a zinc ionophore and zinc, such as 25 µM ZnPT.

[2][3] Acquire images at different time points to observe the increase in fluorescence.

Negative Control (Chelating Intracellular Zinc): To verify that the fluorescence signal is

zinc-dependent, treat the cells with a zinc chelator like 50 µM TPEN.[2][3] This should lead

to a decrease in the fluorescence signal.

Data Analysis:

Quantify the fluorescence intensity of individual cells or regions of interest using

appropriate image analysis software (e.g., ImageJ).

Normalize the fluorescence intensity of treated cells to that of control cells or to the

baseline fluorescence of the same cells before treatment.

Present the data as mean fluorescence intensity ± standard deviation or standard error.
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Caption: Experimental workflow for measuring intracellular zinc using DA-ZP1.
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Caption: Mechanism of DA-ZP1 activation by intracellular zinc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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